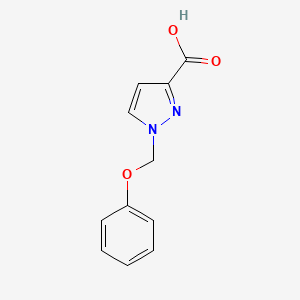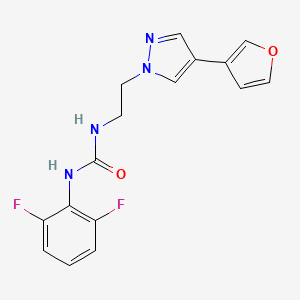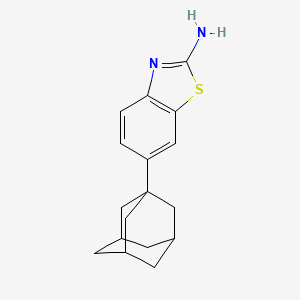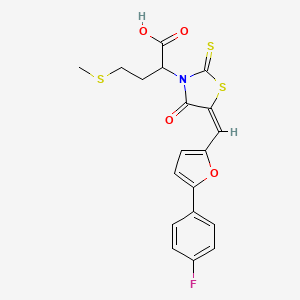![molecular formula C24H19N3O3S B2818708 3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 896839-98-8](/img/structure/B2818708.png)
3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimido[4,5-b]quinoline derivative. Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential biological activities . They contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused to a quinoline, which is a fused ring compound containing a benzene ring and a pyridine ring.
Synthesis Analysis
Pyrimido[4,5-b]quinolines can be synthesized through multi-component reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . The reaction can be catalyzed by DABCO (1,4-Diazabicyclo[2.2.2]octane), a basic and inexpensive catalyst .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Methodology : A series of pyrimido[4,5-b]quinoline derivatives, including compounds structurally related to the mentioned chemical, were synthesized using a three-component cyclocondensation. This method involves a water medium and is significant for producing analogs of interest for biological screening (Hovsepyan et al., 2018).
Molecular Structure Analysis : Computational and experimental studies on benzo[g]pyrimido[4,5-b]quinoline derivatives, closely related to the target compound, revealed insights into their molecular structure. These studies utilized techniques like FT-IR, NMR, GC-MS, and X-ray crystal diffraction to understand the geometry and thermodynamic features (Trilleras et al., 2017).
Chemical Properties and Reactions
Geometrical Changes in Flavoenzyme Models : Research on a compound structurally similar to the target chemical showed that its conjugated bonds, which participate in redox reactions, change significantly due to hydrogen bonding at the pyrimidine ring. This has implications for understanding flavoenzyme models (Kawai et al., 1996).
Oxidation Properties : Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin), structurally similar to the queried compound, was found to oxidize amines under aqueous conditions to produce carbonyl compounds. This oxidation process could be recycled, offering over 100% yield based on the 5-deazaflavin (Yoneda et al., 1979).
Potential Applications in Materials Science
- Photovoltaic Applications : Studies on polymers based on benzodithiophene and quinoxaline, which are structurally analogous to the target compound, showed that increasing the conjugation in the quinoxaline unit can significantly enhance the performance of polymer solar cells. This highlights the potential of such compounds in photovoltaic applications (Hu et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c1-26-18-7-4-3-6-17(18)21(28)20-23(26)25-22(19-8-5-13-31-19)27(24(20)29)14-15-9-11-16(30-2)12-10-15/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAXFFLOCCHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=C(C=C4)OC)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2818627.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)



![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)

![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)



![2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile](/img/structure/B2818644.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2818645.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]pyrimidine](/img/structure/B2818646.png)